molecular formula C8H8Cl2N4 B10761517 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine CAS No. 60329-05-7

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine

Cat. No.: B10761517
CAS No.: 60329-05-7
M. Wt: 231.08 g/mol
InChI Key: WDZVGELJXXEGPV-PQMHYQBVSA-N
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Description

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine is a chemical compound known for its unique structure and properties. It belongs to the class of dichlorobenzenes and is characterized by the presence of a guanidine group attached to a dichlorophenyl ring through a methyleneamino linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
  • 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
  • 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine

Uniqueness

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Key on ui mechanism of action

Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance.

CAS No.

60329-05-7

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

WDZVGELJXXEGPV-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

melting_point

225-227

Related CAS

23256-50-0 (monoacetate)

Origin of Product

United States

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